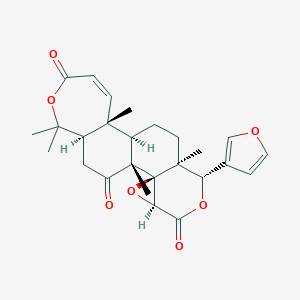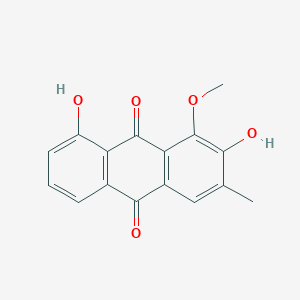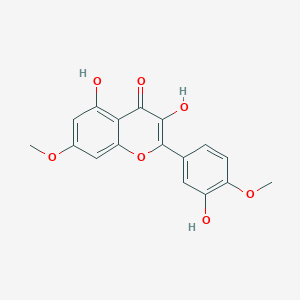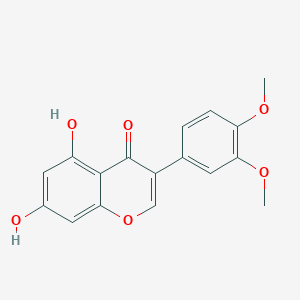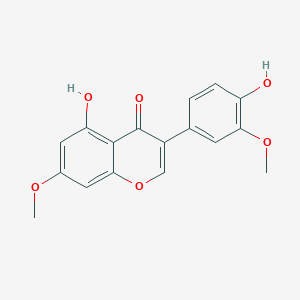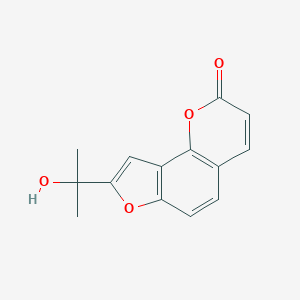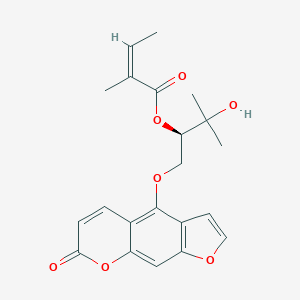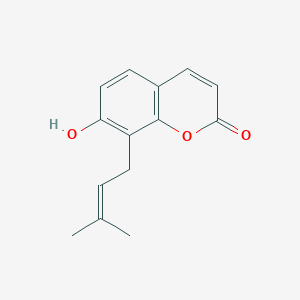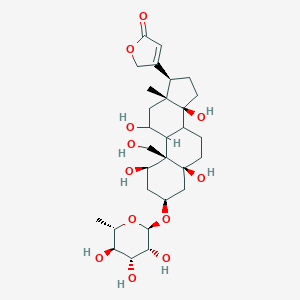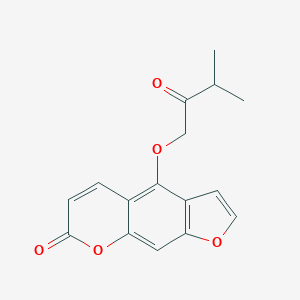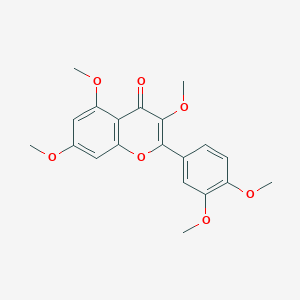
槲皮素五甲醚
描述
五甲基槲皮素是一种多甲氧基黄酮类化合物,是槲皮素的衍生物,广泛存在于植物中。 这种化合物因其潜在的治疗特性而受到广泛关注,包括抗癌、心血管保护、抗糖尿病和抗肥胖作用 .
科学研究应用
化学: 用作模型化合物来研究多甲氧基黄酮类化合物的行为。
作用机制
五甲基槲皮素通过各种分子靶点和途径发挥其作用:
脂联素途径: 它通过 PPARγ 途径上调脂联素表达,PPARγ 在脂质和葡萄糖代谢中起着至关重要的作用.
抗炎作用: 它降低了 TNF-α 和 IL-6 等促炎细胞因子的表达.
血小板功能: 抑制血小板聚集和颗粒分泌,从而减少血栓形成.
类似化合物:
槲皮素: 母体化合物,因其抗氧化和抗炎特性而被广泛研究。
芸香苷: 另一种多甲氧基黄酮类化合物,具有类似的治疗特性。
异鼠李素: 以其抗癌和心血管保护作用而闻名.
独特性: 五甲基槲皮素因其更高的甲基化程度而脱颖而出,与其他黄酮类化合物相比,这增强了其稳定性和生物利用度。 这使其成为治疗应用中更有效的候选药物 .
生化分析
Biochemical Properties
QPE interacts with various biomolecules. For instance, it directly interacts with SIRT1, a crucial regulator that produces multiple physiological benefits . The binding affinity between SIRT1 and Ac-p53 peptide, a native substrate peptide, was enhanced 8.2-fold by QPE .
Cellular Effects
QPE has shown significant effects on various types of cells and cellular processes. For instance, it has been reported to exhibit anticardiac hypertrophy, antidiabetic, antimetabolic disorder, antithrombotic, and α-glycosidase inhibition activities .
Molecular Mechanism
QPE exerts its effects at the molecular level through various mechanisms. It enhances the binding affinity of SIRT1 with Ac-p53 peptide, a native substrate peptide without a fluorogenic moiety . This interaction stimulates SIRT1 activity .
Metabolic Pathways
QPE is involved in various metabolic pathways. The biosynthesis of quercetin, from which QPE is derived, is brought about by the phenylpropanoid metabolic pathway
准备方法
合成路线和反应条件: 五甲基槲皮素可以通过槲皮素的甲基化合成。该过程通常涉及使用甲基化试剂,如硫酸二甲酯或碘甲烷,并在碳酸钾等碱的存在下进行。 反应在回流条件下进行,以确保槲皮素分子上羟基的完全甲基化 .
工业生产方法: 五甲基槲皮素的工业生产遵循类似的合成路线,但规模更大。该过程涉及使用连续流动反应器来保持一致的反应条件并提高产量。 最终产品的纯化是通过结晶或色谱技术实现的 .
化学反应分析
反应类型: 五甲基槲皮素会发生多种化学反应,包括:
氧化: 它可以被氧化成醌类化合物。
还原: 还原反应可以将其转化为二氢衍生物。
取代: 它可以发生亲核取代反应,尤其是在甲氧基上.
常用试剂和条件:
氧化: 常用的氧化剂包括高锰酸钾和过氧化氢。
还原: 使用硼氢化钠等还原剂。
取代: 在碱性条件下可以使用胺或硫醇等亲核试剂.
主要产物:
氧化: 醌类和其他氧化衍生物。
还原: 二氢衍生物。
取代: 各种取代的黄酮类衍生物.
相似化合物的比较
Quercetin: The parent compound, widely studied for its antioxidant and anti-inflammatory properties.
Rhamnetin: Another polymethoxylated flavonoid with similar therapeutic properties.
Isorhamnetin: Known for its anti-cancer and cardioprotective effects.
Uniqueness: Pentamethylquercetin stands out due to its higher degree of methylation, which enhances its stability and bioavailability compared to other flavonoids. This makes it a more potent candidate for therapeutic applications .
属性
IUPAC Name |
2-(3,4-dimethoxyphenyl)-3,5,7-trimethoxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O7/c1-22-12-9-15(25-4)17-16(10-12)27-19(20(26-5)18(17)21)11-6-7-13(23-2)14(8-11)24-3/h6-10H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALGDHWVALRSLBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C(C(=O)C3=C(O2)C=C(C=C3OC)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10154467 | |
| Record name | Pentamethoxyquercetin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10154467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1247-97-8 | |
| Record name | 3,5,7,3′,4′-Pentamethoxyflavone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1247-97-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pentamethoxyquercetin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001247978 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Quercetin pentamethyl ether | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=115922 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pentamethoxyquercetin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10154467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PENTAMETHYLQUERCETIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V6J41K636O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Does the choice of methylation reagent affect the outcome of QPE synthesis?
A1: Yes, using methyl iodide instead of dimethyl sulfate in the synthesis of QPE can lead to the formation of a C-methylation product, 6-methylquercetin pentamethyl ether, alongside QPE. []
Q2: Has QPE shown any potential in cancer research?
A2: Research suggests that QPE may possess anti-carcinogenic properties. In a study on mice, QPE demonstrated approximately 50% inhibition of pulmonary adenoma formation induced by benzo(a)pyrene (BP). This inhibition is linked to QPE's intermediate potency in inducing BP hydroxylase activity. Notably, β-naphthoflavone, a more potent inducer, exhibited almost total inhibition, while rutin, a weak inducer, showed no inhibition. []
Q3: Does methylation of Quercetin impact its biological activity?
A3: Yes, methylation can significantly alter the pharmacokinetic and biochemical properties of flavonoids like Quercetin. Partial methylation, in particular, can enhance metabolic stability, membrane transport, absorption, and oral bioavailability. [] For instance, Azaleatin (quercetin-5-O-methyl ether) exhibits comparable α-amylase inhibitory activity to Quercetin itself. []
Q4: What is known about the photochemical behavior of QPE?
A4: While specific details require further exploration, research indicates that QPE undergoes photooxidative cyclization. [, ] Further investigations have delved into the photochemistry of QPE, although detailed findings are not provided in the abstracts. []
Q5: Where has QPE been identified in nature?
A5: Interestingly, QPE has been isolated from the leaves of Vitex trifolia (family: Lamiaceae). This discovery is considered unusual, as typical phytochemicals from Vitex species often include terpenoids and alkaloids. []
Q6: Are there computational studies investigating the activity of QPE or its derivatives?
A6: Yes, in silico molecular modelling studies have been performed on Azaleatin, a partial methyl ether of Quercetin. These studies revealed that Azaleatin exhibits a good docking energy (-8.8 Kcalmol-1) with the α-amylase receptor. [] This suggests that Azaleatin could be a promising candidate for further structural modifications to improve its activity.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![9H-Pyrido[3,4-B]indole](/img/structure/B191983.png)

